4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine
Overview
Description
4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine is a useful research compound. Its molecular formula is C13H21N5OS and its molecular weight is 295.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.14668148 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using various techniques, including nuclear magnetic resonance (NMR), X-ray diffraction, and others. These methods are essential for determining its structure and properties (Sun et al., 2021).
Crystal Structure : The crystal structure of related compounds provides insights into their molecular arrangement and stability. This is crucial for understanding their interactions and potential applications (Akkurt et al., 2008).
Corrosion Inhibition
- Use in Corrosion Inhibition : Thiomorpholine derivatives are studied for their effectiveness in inhibiting corrosion, particularly in metals like carbon steel in environments such as seawater. This has implications for marine engineering and infrastructure maintenance (Amar et al., 2008).
Antimicrobial Activity
- Antimicrobial Properties : Research indicates that thiomorpholine derivatives exhibit antimicrobial activity. This is significant for the development of new pharmaceuticals and treatments for bacterial infections (Kardile & Kalyane, 2010).
Chemical Synthesis and Derivative Formation
Chemical Reactivity : Studies show how thiomorpholine and its derivatives react under various conditions to form new compounds. This knowledge is fundamental in organic chemistry and for synthesizing new materials (Yehia et al., 2002).
Formation of Advanced Reaction Products : Understanding the reaction products of thiomorpholine derivatives with other compounds like cysteine is important for exploring its biological applications and interactions (Shimozu et al., 2009).
Applications in Photovoltaics
- Photovoltaic Devices : Some thiomorpholine derivatives are used in the development of solution-processable photovoltaic devices, indicating their potential in renewable energy technologies (Patil et al., 2014).
Additional Applications
- Diverse Reactions and Products : The compound's derivatives are used in various reactions, leading to the synthesis of new heterocyclic compounds. This has implications in drug development and materials science (Moskovkina & Tilichenko, 1976).
Properties
IUPAC Name |
[4-(tetrazol-1-ylmethyl)cyclohexyl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5OS/c19-13(17-5-7-20-8-6-17)12-3-1-11(2-4-12)9-18-10-14-15-16-18/h10-12H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLLNOWXDZSOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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